Zucapsaicin
Overview
Description
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a nonenamide chain. It is often studied for its potential biological activities and chemical properties.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate activities that require the activation of a nuclear transcription factor (NF)-kappa B . This interaction plays a key role in viral replication, immune regulation, and the induction of various inflammatory and growth-regulatory genes .
Cellular Effects
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block TNF-mediated activation of NF-kappa B in a dose- and time-dependent manner .
Molecular Mechanism
The molecular mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks the degradation of I kappa B alpha, thus preventing the nuclear translocation of the p65 subunit of NF-kappa B, which is essential for NF-kappa B activation .
Dosage Effects in Animal Models
The effects of N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide vary with different dosages in animal models. For instance, it has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise in mice .
Metabolic Pathways
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide is involved in various metabolic pathways. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . This conversion is facilitated by a wide variety of microbes belonging to the phylum Bacteroidetes .
Transport and Distribution
It is known that it broadly distributes to organs with similar profiles .
Subcellular Localization
It has been found at the highest specific activity in the microsomal fraction and co-distributed with marker enzymes of the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with 8-methyl-6-nonenoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide may involve large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nonenamide chain can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications in pain management and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another compound with a similar structure, known for its pungent properties and use in pain relief.
Vanillylamine: Shares the hydroxy-methoxyphenyl group but differs in the aliphatic chain structure.
Nonivamide: Similar to capsaicin but with a shorter aliphatic chain.
Uniqueness
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is unique due to its specific combination of functional groups and chain length, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUWZUDDOIDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859357 | |
Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7553-53-9 | |
Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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